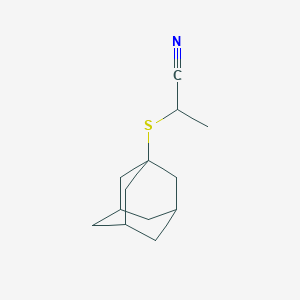
2-(1-Adamantylsulfanyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Adamantylsulfanyl)propanenitrile, also known as ADSN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ADSN is a nitrile derivative of adamantane, a cyclic hydrocarbon that is known for its unique structural properties. ADSN has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
作用机制
The mechanism of action of 2-(1-Adamantylsulfanyl)propanenitrile is not fully understood. However, it has been suggested that 2-(1-Adamantylsulfanyl)propanenitrile may act as an inhibitor of enzymes that are involved in the inflammatory response. 2-(1-Adamantylsulfanyl)propanenitrile has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, which may make it a potential candidate for the development of anti-inflammatory drugs. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. 2-(1-Adamantylsulfanyl)propanenitrile has also been found to exhibit potential anti-cancer properties, although further research is needed to fully understand its mechanism of action.
实验室实验的优点和局限性
2-(1-Adamantylsulfanyl)propanenitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising biochemical and physiological effects, which may make it a useful tool for scientific research. However, there are also limitations to the use of 2-(1-Adamantylsulfanyl)propanenitrile in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile may exhibit toxicity at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-(1-Adamantylsulfanyl)propanenitrile in scientific research. One potential direction is the development of anti-inflammatory drugs based on the structure of 2-(1-Adamantylsulfanyl)propanenitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Adamantylsulfanyl)propanenitrile, which may lead to the development of new drugs and therapies. 2-(1-Adamantylsulfanyl)propanenitrile may also be used as a building block in the synthesis of new compounds with potential applications in various fields, including medicine and material science.
合成方法
2-(1-Adamantylsulfanyl)propanenitrile can be synthesized through a multi-step process that involves the reaction of 1-adamantyl mercaptan with acrylonitrile in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(1-Adamantylsulfanyl)propanenitrile. Other methods of synthesis have also been reported, including the reaction of 1-adamantyl mercaptan with cyanogen bromide, and the reaction of 1-adamantyl mercaptan with chloroacetonitrile.
科学研究应用
2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including adamantane-based ligands for metal complexes. 2-(1-Adamantylsulfanyl)propanenitrile has also been used as a building block in the synthesis of potential anti-cancer agents. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
属性
IUPAC Name |
2-(1-adamantylsulfanyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-9(8-14)15-13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFNZONEZUUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507314.png)
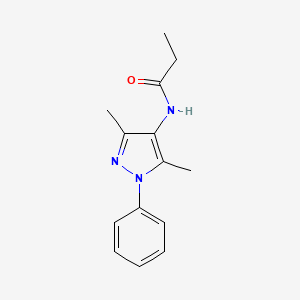
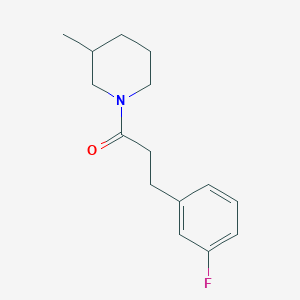
![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
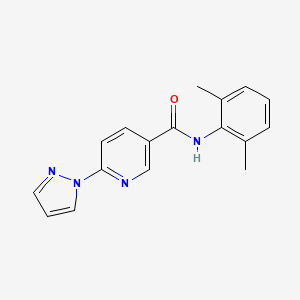
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)


![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)
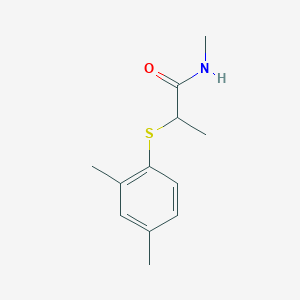

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)